2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol

Description

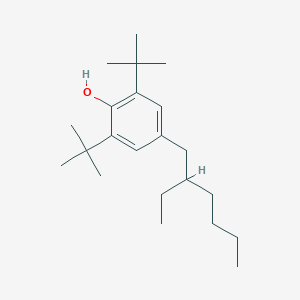

Structure

3D Structure

Properties

CAS No. |

816462-78-9 |

|---|---|

Molecular Formula |

C22H38O |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-(2-ethylhexyl)phenol |

InChI |

InChI=1S/C22H38O/c1-9-11-12-16(10-2)13-17-14-18(21(3,4)5)20(23)19(15-17)22(6,7)8/h14-16,23H,9-13H2,1-8H3 |

InChI Key |

VJRINUKEPADBHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,6 Di Tert Butyl 4 2 Ethylhexyl Phenol

Alkylation Strategies for Phenolic Ring Functionalization

The functionalization of the phenolic ring to produce the target compound is achieved through sequential alkylation reactions. The first stage establishes the sterically hindered environment around the hydroxyl group, and the second stage introduces the C8 side chain.

The introduction of the 2-ethylhexyl group at the 4-position of the 2,6-di-tert-butylphenol (B90309) intermediate is typically accomplished via a Friedel-Crafts alkylation reaction. cerritos.edu In this electrophilic aromatic substitution, the electron-rich phenolic ring of the 2,6-di-tert-butylphenol attacks an electrophilic 2-ethylhexyl carbocation or a related polarized complex. The ortho positions are sterically blocked by the tert-butyl groups, thus directing the incoming electrophile to the available para position. scientificupdate.com

The necessary electrophile is generated from a suitable 2-ethylhexyl precursor. Common precursors for this type of reaction include:

2-Ethyl-1-hexene (B155198): In the presence of a strong acid catalyst, the alkene is protonated to form a secondary carbocation, which then alkylates the phenol (B47542).

2-Ethylhexanol: This alcohol can be used as the alkylating agent, particularly with specific catalytic systems that facilitate dehydration and subsequent alkylation. thieme-connect.com

2-Ethylhexyl halides: Alkyl halides, such as 2-ethylhexyl chloride, can be used in conjunction with a Lewis acid catalyst to generate the carbocation for the alkylation reaction. cerritos.edubeilstein-journals.org

Catalysts are critical for controlling the regioselectivity of the alkylation steps. Different catalysts are employed for the synthesis of the intermediate and the final product.

For Ortho-Alkylation (Synthesis of 2,6-Di-tert-butylphenol): The industrial synthesis of the 2,6-di-tert-butylphenol precursor relies heavily on catalysts that favor ortho-alkylation over the thermodynamically preferred para-alkylation. wikipedia.org Aluminum phenoxide is a widely used catalyst for this purpose. It is believed to form a bulky complex with the phenol's hydroxyl group, which sterically directs the incoming alkylating agent (isobutene) to the ortho positions. wikipedia.orggoogle.com This selective ortho-alkylation is crucial for creating the hindered phenolic structure. The reaction is typically performed by reacting phenol with isobutene in the presence of the aluminum phenoxide catalyst. wikipedia.orggoogle.com

For Para-Alkylation (Introduction of the 2-Ethylhexyl group): Once the ortho positions are blocked, subsequent alkylation is directed to the para position. A variety of catalytic systems can be employed for this second step:

Iridium-based Catalysts: A modern approach utilizes "hydrogen-borrowing" catalysis. An iridium catalyst can temporarily oxidize a primary alcohol, such as 2-ethylhexanol, to an aldehyde. This is followed by condensation with the phenol and subsequent reduction to form the C-C bond, regenerating the catalyst and producing water as the only byproduct. This method allows for the direct use of alcohols as alkylating agents. thieme-connect.com

Alkali Metal Hydroxides/Alkoxides: In a high-temperature process, alkali metal hydroxides or alkoxides can catalyze the alkylation of 2,6-di-tert-alkylphenols with diols at the para position. googleapis.com

Lewis and Brønsted Acids: Traditional Friedel-Crafts catalysts, including Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), or strong Brønsted acids like sulfuric acid (H₂SO₄), are effective for alkylating phenols with alkenes or alkyl halides. cerritos.edubeilstein-journals.orggoogle.com

| Alkylation Step | Target Position | Typical Catalyst | Function |

| Phenol to 2,6-Di-tert-butylphenol | Ortho | Aluminum Phenoxide | Forms a bulky complex to sterically direct alkylation to the ortho positions. wikipedia.org |

| 2,6-Di-tert-butylphenol to Final Product | Para | Iridium Complexes | Enables "hydrogen-borrowing" catalysis for direct use of alcohols. thieme-connect.com |

| 2,6-Di-tert-butylphenol to Final Product | Para | Lewis Acids (e.g., AlCl₃) | Activates alkyl halide or alkene precursors for electrophilic attack. cerritos.edu |

| 2,6-Di-tert-butylphenol to Final Product | Para | Brønsted Acids (e.g., H₂SO₄) | Protonates alkene precursors to generate carbocations. google.com |

| 2,6-Di-tert-butylphenol to Final Product | Para | Alkali Metal Hydroxides | Facilitates high-temperature alkylation with diols. googleapis.com |

While 2-ethyl-1-hexene and 2-ethylhexanol are common and efficient alkylating agents, other precursors can be considered depending on the chosen synthetic route and economic factors. One alternative involves the use of α,ω-alkanediols in the presence of an alkali metal hydroxide (B78521) catalyst. For instance, a diol could potentially be used to introduce a functionalized alkyl chain that is later converted to the 2-ethylhexyl group, although this would add steps to the synthesis. googleapis.com The primary precursors remain alcohols, alkenes, and alkyl halides due to their directness in forming the required C-C bond.

Reaction Conditions and Yield Optimization in 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation.

The conditions for the two main alkylation stages differ significantly.

Synthesis of 2,6-Di-tert-butylphenol Intermediate:

Temperature: This reaction is often carried out at elevated temperatures, typically in the range of 100°C to 120°C. google.com Temperatures below 100°C can lead to a decreased yield. google.com

Pressure: Due to the use of gaseous isobutene and elevated temperatures, the reaction is conducted under pressure, which can be up to 25 bars or higher. google.comgoogle.com

Solvent: The reaction can be performed in the presence of diluents such as liquid saturated aliphatic or cycloaliphatic hydrocarbons. These solvents can improve selectivity. google.com

Synthesis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol: The conditions for the para-alkylation step depend on the catalytic system.

For iridium-catalyzed hydrogen-borrowing reactions using 2-ethylhexanol, typical conditions involve heating the reaction mixture, though specific temperatures for this exact substrate are not detailed, analogous reactions proceed at elevated temperatures. thieme-connect.com

For alkylation with alkanediols using alkali metal hydroxides , very high temperatures of 200°C to 300°C are required. A key aspect of this process is the continuous removal of the water by-product to drive the reaction to completion. googleapis.com

For traditional Friedel-Crafts alkylation , the temperature is carefully controlled. The initial addition of the Lewis acid catalyst is often done at low temperatures (e.g., in an ice bath) to manage the initial exothermic reaction, followed by warming to room temperature to complete the reaction. cerritos.edu

| Synthetic Step | Catalyst System | Temperature | Pressure | Key Conditions |

| Ortho-butylation of Phenol | Aluminum Phenoxide | 100 - 120 °C google.com | Up to 25 bar google.com | Use of isobutene as alkylating agent. |

| Para-alkylation with Alkanediols | Alkali Metal Hydroxide | 200 - 300 °C googleapis.com | Atmospheric | Continuous removal of water. googleapis.com |

| Para-alkylation with Alkyl Halides | Lewis Acid (e.g., AlCl₃) | 0 °C to Room Temp cerritos.edu | Atmospheric | Stepwise addition of catalyst to control exotherm. cerritos.edu |

Control over stoichiometry is key to preventing side reactions.

In the synthesis of the 2,6-di-tert-butylphenol intermediate, an excess of isobutene is often used to drive the reaction towards the di-substituted product. google.com However, this can also lead to the formation of undesired by-products, including:

2,4-di-tert-butylphenol (B135424): The thermodynamically favored para-substituted isomer. The use of ortho-directing catalysts minimizes its formation. wikipedia.org

2,4,6-tri-tert-butylphenol: The product of over-alkylation. Reaction time and stoichiometry are optimized to reduce the yield of this by-product. google.com

2-tert-butylphenol: The mono-alkylated product, which is an intermediate in the reaction.

For the subsequent para-alkylation of 2,6-di-tert-butylphenol , the steric hindrance from the two ortho tert-butyl groups largely prevents further substitution at the remaining ortho positions, making para-alkylation the overwhelmingly favored reaction. scientificupdate.com Potential side reactions are less about regiochemistry on the ring and more about other processes:

O-alkylation: The formation of a phenolic ether is a possible side reaction in phenol alkylations. However, under many Friedel-Crafts conditions, C-alkylation is favored.

Rearrangement of the Alkylating Agent: While carbocation rearrangement is a known issue in Friedel-Crafts alkylations, the 2-ethylhexyl carbocation is less prone to rearrangement compared to smaller, less stable carbocations. cerritos.edu

By carefully selecting catalysts and controlling reaction conditions such as temperature, pressure, and reactant ratios, the synthesis can be optimized to produce 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol in high yield and purity.

The synthesis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is a multi-step process that begins with the preparation of the key intermediate, 2,6-di-tert-butylphenol. This precursor is typically synthesized via the Friedel-Crafts alkylation of phenol with isobutylene (B52900). The reaction is generally carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, or a solid acid catalyst. google.com The conditions for this reaction, including temperature and pressure, are carefully controlled to maximize the yield of the desired 2,6-disubstituted product and minimize the formation of by-products such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol. google.com

Once the 2,6-di-tert-butylphenol precursor is obtained and purified, the final step is the introduction of the 2-ethylhexyl group at the para-position (C4) of the phenol ring. This is also typically achieved through a Friedel-Crafts alkylation reaction. The alkylating agent can be 2-ethylhexyl chloride or 2-ethylhexene, and the reaction is catalyzed by a suitable Lewis acid. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the para-substituted product. The steric hindrance provided by the two tert-butyl groups at the ortho-positions directs the incoming electrophile to the less hindered para-position.

An alternative approach for the C4-alkylation of 2,6-di-tert-butylphenol involves a hydrogen-borrowing catalysis process. This method can utilize primary alcohols, such as 2-ethylhexanol, as the alkylating agent in the presence of an iridium catalyst. orgsyn.org

Theoretical Predictions for By-product Composition in Analogous Syntheses

In the synthesis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, particularly through the Friedel-Crafts alkylation pathway, the formation of several by-products can be theoretically predicted based on the principles of electrophilic aromatic substitution and the reactivity of the starting materials.

The primary by-products in the initial synthesis of the 2,6-di-tert-butylphenol precursor are isomeric forms and over-alkylated products. These include:

2,4-Di-tert-butylphenol: Formed due to the competing directing effects of the hydroxyl group, which activates both ortho and para positions.

2,4,6-Tri-tert-butylphenol: Results from the further alkylation of the di-substituted products. The relative amounts of these by-products are influenced by reaction conditions such as temperature, catalyst, and the molar ratio of reactants. google.com

In the subsequent alkylation of 2,6-di-tert-butylphenol with the 2-ethylhexyl group, the major predicted by-product would be the ortho-alkylated isomer, 2-(2-ethylhexyl)-6-tert-butylphenol , although its formation is significantly suppressed by the substantial steric hindrance from the adjacent tert-butyl groups.

Another potential side reaction is the rearrangement of the 2-ethylhexyl carbocation intermediate, which could lead to the formation of other octylphenol (B599344) isomers. However, under typical Friedel-Crafts conditions, this is generally a minor pathway. Over-alkylation at other positions is also a possibility, though less likely due to the steric bulk of the existing substituents.

The table below summarizes the theoretically predicted by-products in the synthesis of the precursor and the final product.

| Reaction Step | Intended Product | Predicted By-products | Reason for Formation |

| Alkylation of Phenol | 2,6-Di-tert-butylphenol | 2,4-Di-tert-butylphenol, 2,4,6-Tri-tert-butylphenol | Competing directing effects of the hydroxyl group and over-alkylation. |

| Alkylation of 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol | 2-(2-ethylhexyl)-6-tert-butylphenol, Other octylphenol isomers | Competing ortho-alkylation and carbocation rearrangement. |

Purification and Isolation Techniques for High-Purity 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol

The purification of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol to a high degree of purity is essential for its intended applications. The choice of purification method depends on the nature and quantity of the impurities present in the crude reaction mixture.

Vacuum Distillation: This is a common and effective method for separating the desired product from lower-boiling impurities, such as unreacted starting materials and solvents, as well as from higher-boiling, poly-alkylated by-products. The high molecular weight and boiling point of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol necessitate the use of reduced pressure to prevent thermal decomposition. google.com

Recrystallization: This technique is particularly useful for removing isomeric impurities and other solid by-products that have different solubilities in a chosen solvent system. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out in a purer form, leaving the impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the product and its impurities. google.com

Column Chromatography: For achieving very high purity, especially on a laboratory scale, column chromatography is a powerful technique. A solution of the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. The components of the mixture are separated based on their differential adsorption to the stationary phase and their solubility in the mobile phase (eluent). By carefully selecting the adsorbent and eluent system, it is possible to isolate the target compound from closely related isomers and other impurities.

The following table provides a summary of the purification techniques applicable to 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol.

| Purification Technique | Principle of Separation | Impurities Removed | Advantages | Disadvantages |

| Vacuum Distillation | Differences in boiling points | Unreacted starting materials, solvents, poly-alkylated by-products | Scalable for industrial production. | Not effective for separating compounds with close boiling points. |

| Recrystallization | Differences in solubility | Isomeric impurities, solid by-products | Can yield very pure crystalline product. | Requires suitable solvent, potential for product loss in mother liquor. |

| Column Chromatography | Differential adsorption and solubility | Closely related isomers, minor impurities | High resolution and purity achievable. | Can be time-consuming and requires significant solvent volumes, less scalable. |

Chemical Reactivity and Mechanistic Studies of 2,6 Di Tert Butyl 4 2 Ethylhexyl Phenol

Fundamental Radical Scavenging Mechanisms

Hindered phenolic compounds, including 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, are highly effective primary antioxidants utilized to protect materials like plastics and rubbers from oxidative degradation. vinatiorganics.comvinatiorganics.com Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions that lead to material deterioration. vinatiorganics.commdpi.com The unique molecular architecture of these compounds dictates their high efficiency and specific reactivity.

The principal mechanism by which 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). vinatiorganics.commdpi.com The phenolic hydroxyl (-OH) group contains a hydrogen atom that can be readily donated to a highly reactive free radical (R•), such as a peroxyl (ROO•) or alkyl (R•) radical, which may be formed during the thermo-oxidative degradation of a polymer. rsc.orgnih.gov

This process can be represented by the following general reaction: Ar-OH + R• → Ar-O• + R-H

In this reaction, the antioxidant (Ar-OH) neutralizes the damaging free radical (R•) by donating a hydrogen atom, resulting in a stable, non-radical species (R-H) and a resonance-stabilized phenoxy radical (Ar-O•). mdpi.com The effectiveness of this HAT process is largely governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. rsc.org The substituents on the aromatic ring significantly influence this BDE.

| Phenolic Compound | Substituents | O-H Bond Dissociation Enthalpy (kcal/mol) |

|---|---|---|

| Phenol (B47542) | None | ~87.8 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Two ortho tert-butyl groups, one para methyl group | ~81.2 |

| α-Tocopherol (Vitamin E) | Complex chromanol ring structure | ~79.1 |

Note: Data are representative values from computational and experimental studies. The BDE for 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is expected to be similar to that of BHT.

The two bulky tert-butyl groups positioned ortho to the hydroxyl group are a defining feature of this class of antioxidants and are critical to its function. vinatiorganics.com This steric hindrance serves two main purposes:

Selective Reactivity : The bulky groups physically obstruct larger molecules from accessing the phenolic hydroxyl group. nih.gov This steric shield allows the phenol to selectively donate its hydrogen atom to small, highly reactive free radicals while preventing it from participating in undesirable side reactions with other components of the material it is protecting. vinatiorganics.comvinatiorganics.com

Phenoxy Radical Stabilization : After the hydrogen atom is donated, the resulting phenoxy radical is stabilized. The tert-butyl groups prevent the unpaired electron on the oxygen atom from easily reacting with other molecules, particularly through dimerization to form undesirable coupled products. nih.govacs.org This stability ensures that the antioxidant-derived radical does not itself initiate new degradation chains. The phenoxy radical is less reactive and can further participate in terminating another free radical. mdpi.com

The 2-ethylhexyl group is a large, non-polar alkyl chain attached at the para-position of the phenol ring. Unlike electron-donating or withdrawing groups that significantly alter the electronic properties and O-H BDE of the phenol, the primary influence of the 2-ethylhexyl moiety is physical. Its main roles are:

Enhanced Solubility : The long alkyl chain increases the compound's lipophilicity, making it highly soluble in hydrocarbon-based materials such as lubricating oils, fuels, and polyolefins (e.g., polyethylene (B3416737) and polypropylene). vinatiorganics.com This ensures that the antioxidant is well-dispersed within the material it is intended to protect, allowing it to be present where free radicals are formed.

Reduced Volatility : The higher molecular weight imparted by the 2-ethylhexyl group reduces the antioxidant's volatility. This is crucial for maintaining its effectiveness during high-temperature processing of polymers and for ensuring its longevity in the final product.

Oxidative Transformations

Under severe oxidative conditions or after performing its function, 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol can undergo further chemical reactions, leading to the formation of various transformation products.

The oxidation of 2,6-di-tert-butylphenols can lead to the formation of quinone structures. sid.ir The initial step is the formation of the phenoxy radical as described in the HAT mechanism. This radical can then undergo further oxidation. One common pathway involves the formation of a para-quinone metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), a process that has been observed in biological and chemical systems. researchgate.netacs.orgnih.gov

The formation of quinone species from the parent phenol generally proceeds through the phenoxy radical intermediate, which can then react with an oxygen source. sid.ir In some catalyzed oxidation reactions of the simpler analogue, 2,6-di-tert-butylphenol (B90309), 2,6-di-tert-butyl-1,4-benzoquinone was identified as a reaction product alongside diphenoquinone. sid.irnih.gov This suggests that the phenolic hydroxyl group is oxidized to a carbonyl group, resulting in a conjugated diketone.

| Reactant | Oxidizing System | Major Products Identified | Reference |

|---|---|---|---|

| 2,6-Di-tert-butylphenol | Dioxygen with CoPcTsNa4 catalyst | 2,6-Di-tert-butyl-1,4-benzoquinone | sid.ir |

| 2,6-Di-tert-butylphenol | Dioxygen with CoPcTsNa4 catalyst | 3,5,3',5'-Tetra-tert-butyl-4,4-diphenoquinone | sid.ir |

| 2,6-Di-tert-butylphenol | tert-Butyl hydroperoxide with Iron Porphyrin catalyst | 2,6-Di-tert-butyl-1,4-benzoquinone | nih.gov |

In a thermo-oxidative environment, the antioxidant's role is to interrupt the auto-oxidation cycle of the polymer. mdpi.com This cycle is propagated by peroxy radicals (ROO•). The hindered phenol (ArOH) reacts with these peroxy radicals:

ArOH + ROO• → ArO• + ROOH

The phenoxy radical (ArO•) formed is, as mentioned, relatively stable. However, it is not completely inert. Under conditions where the concentration of oxygen is high, the phenoxy radical can potentially react with molecular oxygen (O2) to form a peroxy radical derived from the antioxidant itself. This is generally a less favorable pathway compared to the radical-terminating reactions. More commonly, the phenoxy radical will react with another radical (R• or ROO•) to form stable, non-radical products. For example, the reaction with a peroxy radical can form quinone-type structures and an alcohol.

The transformation of hindered phenols in oxidizing environments is complex, but the key function remains the initial scavenging of chain-propagating radicals, which is significantly more efficient than any subsequent reactions involving the antioxidant-derived radical. stabilization-technologies.com

Electrophilic and Nucleophilic Substitution Reactions of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol

The chemical reactivity of 2,6-di-tert-butyl-4-(2-ethylhexyl)phenol is fundamentally governed by the interplay of its constituent functional groups: the phenolic hydroxyl group, the two bulky tert-butyl groups, and the 4-position 2-ethylhexyl side chain. These substituents dictate the electron density distribution within the aromatic ring and present significant steric constraints, thereby influencing the feasibility and outcome of electrophilic and nucleophilic substitution reactions.

Reactivity of Aromatic Ring Substituents

The aromatic ring of 2,6-di-tert-butyl-4-(2-ethylhexyl)phenol is highly substituted, which has profound implications for its reactivity. The primary factors influencing electrophilic aromatic substitution are the electronic effects of the substituents and the steric hindrance they impose.

Electronic Effects: The hydroxyl (-OH) group is a powerful activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). It is an ortho, para-director, donating electron density to the aromatic ring through resonance, particularly at positions 2, 4, and 6. The alkyl tert-butyl and 2-ethylhexyl groups are weakly activating and also act as ortho, para-directors through an inductive effect and hyperconjugation. stackexchange.com In this molecule, the combined electronic effect of these groups makes the aromatic ring highly electron-rich and thus, in principle, highly susceptible to attack by electrophiles.

Steric Effects: The most significant factor governing the reactivity of the aromatic ring is the extreme steric hindrance imparted by the two tert-butyl groups at the ortho positions (positions 2 and 6) relative to the hydroxyl group. nih.gov These bulky groups physically obstruct access to the adjacent carbon atoms, making electrophilic attack at these sites exceptionally difficult. The para position (position 4) is already occupied by the 2-ethylhexyl group. Consequently, the positions meta to the hydroxyl group (positions 3 and 5), which are electronically less favored for substitution, become the only sterically accessible sites. However, the strong ortho, para-directing influence of the hydroxyl group means that electrophilic substitution at the meta positions is generally unfavorable.

This steric inhibition is a well-documented phenomenon in sterically hindered phenols. For instance, the industrial synthesis of 2,6-di-tert-butylphenol via the Friedel-Crafts alkylation of phenol with isobutene requires specific catalysts, such as aluminum phenoxide, to selectively achieve ortho-alkylation over the electronically and sterically favored para-alkylation. wikipedia.orggoogle.com This demonstrates that while challenging, substitution at the ortho positions is not impossible and can be achieved under tailored reaction conditions.

Direct nitration of highly activated phenols can lead to oxidative decomposition, and bromination can be difficult to control, often resulting in multiple substitutions. libretexts.org For 2,6-di-tert-butyl-4-(2-ethylhexyl)phenol, the combination of high activation from the hydroxyl group and severe steric hindrance makes predictable electrophilic substitution on the ring challenging. Reactions are more likely to occur at the hydroxyl group or the benzylic position of the side chain.

Nucleophilic aromatic substitution is not a characteristic reaction for this compound. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) to activate the ring towards nucleophilic attack, which this electron-rich phenol lacks. rsc.org

| Substituent | Position | Electronic Effect | Directing Effect | Steric Effect |

|---|---|---|---|---|

| -OH (Hydroxyl) | 1 | Strongly Activating | Ortho, Para | Moderate |

| -C(CH₃)₃ (tert-Butyl) | 2, 6 | Weakly Activating | Ortho, Para | Very High |

| -CH(C₂H₅)C₄H₉ (2-Ethylhexyl) | 4 | Weakly Activating | Ortho, Para | High |

Applications in Materials Science and Engineering

Polymer Stabilization and Antioxidant Functionality

Hindered phenolic antioxidants are crucial for extending the service life of polymeric materials by inhibiting oxidative degradation initiated by heat, light, and mechanical stress. The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to peroxy radicals, which are key intermediates in the oxidation chain reaction. This process neutralizes the radicals and terminates the degradation cycle.

In the plastics and polymer industry, hindered phenols are essential additives to maintain the material's integrity and aesthetic properties. Oxidative degradation can lead to undesirable changes such as discoloration, embrittlement, and a decrease in mechanical strength, including tensile strength and impact resistance.

The efficiency of hindered phenolic antioxidants in polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) is well-documented. The choice of the alkyl group at the para position influences the antioxidant's volatility and compatibility with the polymer matrix. Longer alkyl chains, such as the 2-ethylhexyl group, are expected to reduce volatility, making the antioxidant effective at higher processing temperatures and for long-term thermal stability.

The performance of hindered phenols is often evaluated by measuring the melt flow index (MFI) and color stability after multiple extrusion cycles. A stable MFI indicates that the polymer's molecular weight has not been significantly altered by chain scission or cross-linking.

Table 1: Representative Performance of Hindered Phenolic Antioxidants in Polypropylene

| Antioxidant System | Melt Flow Rate (g/10 min) after 5 extrusions | Yellowness Index after 5 extrusions | Oxidation Induction Time (OIT) at 180°C (min) |

| Unstabilized iPP | High (significant degradation) | High | 0.8 |

| iPP + Hindered Phenol (B47542) (e.g., Irganox 1010) + Phosphite (e.g., P-EPQ) | 19.8% of pure iPP's initial MFR | 79.9% of pure iPP's initial YI | 74.8 |

Note: This table presents data for a synergistic antioxidant system in isotactic polypropylene (iPP) to illustrate the effectiveness of hindered phenols in combination with other stabilizers. Specific data for 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol was not available. Data is derived from a study on a similar system.

Elastomers and rubbers are susceptible to degradation from heat, oxygen, and ozone, which can lead to hardening, cracking, and loss of elasticity. Hindered phenols are incorporated into rubber formulations to protect against these aging processes, thereby extending the service life of products such as tires, seals, and hoses.

The effectiveness of phenolic antioxidants in rubber is often assessed by measuring the retention of physical properties, such as tensile strength and elongation at break, after accelerated aging tests. The choice of antioxidant can also influence the color stability of the final product, with non-staining antioxidants being crucial for light-colored applications.

While specific data for 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol in elastomers is limited, the performance of structurally similar bisphenolic antioxidants has been studied. For instance, 4,4'-bis(2,6-di-tert-butylphenol) has shown high efficiency in stabilizing isoprene (B109036) rubber.

Table 2: Influence of a Bisphenolic Antioxidant on the Properties of Butyl Rubber During Accelerated Aging

| Property | Before Aging | After Aging (140°C, 120 min) |

| Mooney Viscosity (nominal units) | 54.1 | 54.7 |

| Elastic Recovery (deg) | 0.8 | 1.6 |

Note: This table shows the stabilizing effect of 4,4'-bis(2,6-di-tert-butylphenol) in butyl rubber. Specific data for 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol was not available.

Hindered phenols are widely used as antioxidants in hydrocarbon fuels (such as gasoline and jet fuel) and lubricants to prevent the formation of gums, sludge, and acidic byproducts resulting from oxidation. The solubility of the antioxidant in the hydrocarbon matrix is a key factor for its effectiveness. The 2-ethylhexyl group in 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol enhances its oil solubility, making it a suitable candidate for these applications.

In lubricants, antioxidants are critical for maintaining viscosity, preventing the formation of corrosive species, and extending the operational life of the fluid, especially at high temperatures. The performance of antioxidants in lubricants is often evaluated through oxidation stability tests that measure changes in properties like viscosity and total acid number over time.

Integration into Novel Material Systems

The unique properties of hindered phenols have led to their exploration in the development of advanced materials with tailored functionalities.

Recent research has focused on the development of high-performance damping materials by incorporating hindered phenols into polymer matrices. These hybrid materials exhibit enhanced damping properties due to the formation of intermolecular hydrogen bonds between the phenolic hydroxyl groups and polar groups in the polymer backbone. These interactions provide an effective energy dissipation mechanism.

The damping performance of these materials is often characterized by the loss factor (tan δ), which is a measure of the material's ability to dissipate energy. By adjusting the type and concentration of the hindered phenol, the damping temperature range and the peak damping performance can be tuned. For example, in carboxylated nitrile rubber (XNBR), the addition of certain hindered phenols has been shown to significantly increase the loss factor.

The stability of a polymer during processing is crucial for manufacturing high-quality products. The high temperatures and shear forces encountered during processes like extrusion and injection molding can initiate thermo-oxidative degradation, leading to changes in the material's rheological properties and a reduction in the final product's performance.

Hindered phenolic antioxidants, including presumably 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, play a vital role in stabilizing polymers during processing. By scavenging free radicals generated by heat and shear, these antioxidants help to maintain the polymer's molecular weight and prevent gel formation or excessive chain scission. The low volatility of hindered phenols with higher molecular weight alkyl substituents is advantageous in maintaining their concentration and effectiveness throughout the high-temperature processing cycle.

The processing stability of a polymer is often assessed by monitoring changes in melt viscosity or melt flow rate over time or after multiple processing steps. A consistent melt viscosity indicates good processing stability.

Degradation Pathways and Environmental Fate of 2,6 Di Tert Butyl 4 2 Ethylhexyl Phenol

Thermal-Oxidative Degradation Profiles

Hindered phenols are utilized as thermal stabilizers to protect materials from degradation at high temperatures. mdpi.com However, they are themselves susceptible to decomposition under conditions of elevated temperature and oxygen. Polyamide (PA), for instance, is prone to thermo-oxidative aging at high temperatures in the presence of oxygen, a process that can be decelerated by the addition of antioxidants like hindered phenols. nih.gov The stability and degradation pathways of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol are analogous to other well-studied hindered phenols.

The thermal decomposition of hindered phenols typically involves the cleavage of the bulky tert-butyl groups and modifications to the alkyl substituent on the phenolic ring. For the analogous compound 2,6-Di-tert-butyl-4-methylphenol (BHT), thermal decomposition primarily yields isobutene and 2-tert-butyl-4-methylphenol. nih.gov Based on these findings, the primary thermal degradation products of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol are expected to result from similar fragmentation patterns.

Table 1: Potential Thermal Degradation Products of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol

| Degradation Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Isobutene | C₄H₈ | Cleavage of tert-butyl group |

| 2-tert-butyl-4-(2-ethylhexyl)phenol | C₁₈H₃₀O | Loss of one tert-butyl group |

| Various oxidized ethylhexyl chain derivatives | Variable | Oxidation of the C8 side chain |

This table is based on analogous data for similar hindered phenolic compounds. nih.gov

The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to scavenge peroxy and macromolecular radicals, thereby terminating polymer chain reactions. nih.gov This process forms a stable phenoxy radical. At elevated temperatures, this radical can undergo further reactions.

The principal cleavage mechanism involves the homolytic cleavage of the C-C bond between the aromatic ring and the tertiary carbon of the tert-butyl group, releasing an isobutylene (B52900) radical and forming a less hindered phenol (B47542). Oxidation can also occur at the tert-butyl groups, leading to the formation of hydroperoxides which are themselves thermally unstable. The long 2-ethylhexyl side chain is also susceptible to oxidative attack, leading to a variety of oxidized products including alcohols, ketones, and carboxylic acids through mechanisms similar to hydrocarbon autoxidation. While the target compound is a phenol and not an ester, analogous degradation principles from hindered phenolic esters suggest that side-chain oxidation and fragmentation are key pathways. nih.gov

Photodegradation Mechanisms

Photodegradation, particularly induced by ultraviolet (UV) radiation, is a significant environmental fate process for many phenolic compounds. openresearchlibrary.orgresearchgate.net This process can lead to the transformation of the parent compound into various by-products, altering its environmental persistence and potential toxicity.

Phenolic compounds are generally susceptible to degradation upon exposure to UV light. openresearchlibrary.org The process is often initiated by the absorption of UV radiation, leading to the formation of excited-state molecules that can undergo direct photolysis or react with photochemically generated reactive species like hydroxyl radicals (•OH). mdpi.com In aquatic environments, photocatalytic degradation is a key process where a photocatalyst, such as TiO₂, can generate hydroxyl radicals under UV irradiation, leading to the complete mineralization of the phenolic compound to CO₂ and water. openresearchlibrary.orgresearchgate.net The efficiency of photodegradation is influenced by factors such as light intensity, pH, the presence of photosensitizers, and the water matrix. openresearchlibrary.orgmdpi.com The application of UV light enhances the formation of hydroxyl radicals, thereby increasing the degradation of the compounds. mdpi.com

The photolytic degradation of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is expected to produce a range of by-products resulting from reactions such as side-chain cleavage, oxidation, and modification of the aromatic ring. While specific studies on this exact molecule are limited, data from analogous compounds provide insight into potential transformation products. For example, the photodegradation of 2,6-di-tert-butylphenol (B90309) (AO701) can result in the formation of 2,5-di-tert-butylphenol. mdpi.com Similarly, UV irradiation of 4-tert-butylphenol (B1678320) can yield by-products such as 4-tert-butyl-catechol, hydroquinone (B1673460), and various organic acids from ring-opening reactions. unina.it

Table 2: Potential Photolytic By-products of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol

| By-product Category | Potential Compounds | Formation Mechanism |

|---|---|---|

| De-alkylation Products | 2-tert-butyl-4-(2-ethylhexyl)phenol, 4-(2-ethylhexyl)phenol | Cleavage of one or both tert-butyl groups |

| Side-chain Oxidation Products | Alcohols, aldehydes, or ketones on the ethylhexyl chain | Hydroxyl radical attack on the alkyl side chain |

| Ring Hydroxylation Products | Catechol or hydroquinone derivatives | Addition of hydroxyl radicals to the aromatic ring |

This table is based on analogous data for similar phenolic compounds. mdpi.comunina.it

Biodegradation Processes in Various Environmental Compartments

Biodegradation is a critical pathway for the removal of organic pollutants from the environment. The structure of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, with its bulky tert-butyl groups and long alkyl chain, influences its susceptibility to microbial attack. Studies on structurally similar compounds have demonstrated that biodegradation is feasible, although it may be slow.

For instance, an aerobic bacterium identified as Alcaligenes sp. has been shown to be capable of effectively degrading 2,6-di-tert-butylphenol (2,6-DTBP), using it as a sole carbon and energy source. nih.gov Under optimal conditions (37°C, pH 7.0), this strain removed 62.4% of 2,6-DTBP at an initial concentration of 100 mg/L over 11 days. nih.gov Another study demonstrated that Pseudomonas aeruginosa can efficiently degrade 2,6-DTBP, with complete removal at concentrations up to 10 mg/L within 7 days. epa.gov The degradation pathway in P. aeruginosa is suggested to proceed via ortho-ring cleavage, a common mechanism for the breakdown of aromatic compounds. epa.gov

The biodegradation of the 2-ethylhexyl side chain has been studied in the context of other pollutants like di-2-ethylhexyl phthalate (B1215562) (DEHP). Bacteria such as Ochrobactrum anthropi can degrade DEHP, a process that involves the breakdown of the ester and the subsequent metabolism of the 2-ethylhexyl group. nih.gov This suggests that microorganisms capable of metabolizing long-chain alkanes could initiate the degradation of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol by attacking the C8 side chain, likely through terminal oxidation followed by beta-oxidation. The steric hindrance from the two tert-butyl groups may slow the rate of enzymatic attack on the aromatic ring, making side-chain oxidation a probable initial step in its biodegradation pathway in soil and aquatic environments.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) |

| Isobutene |

| 2-tert-butyl-4-methylphenol |

| 2-tert-butyl-4-(2-ethylhexyl)phenol |

| 2,5-di-tert-butylphenol |

| 4-tert-butylphenol |

| 4-tert-butyl-catechol |

| Hydroquinone |

| Formic acid |

| Acetic acid |

| 2,6-di-tert-butylphenol (2,6-DTBP) |

Microbial Transformation Pathways (analogous phthalates)

While specific microbial degradation pathways for 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol are not extensively documented, the transformation of analogous compounds, such as di-(2-ethylhexyl) phthalate (DEHP), provides significant insight. DEHP is a widely studied compound due to its structural similarities and its classification as a priority pollutant. researchgate.net

Microbial degradation of DEHP typically initiates with the hydrolysis of its ester bonds. This process is carried out by various microorganisms, including bacterial consortia and specific strains isolated from contaminated environments like mangrove rhizospheres or activated sludge. researchgate.netnih.gov The initial hydrolysis step results in the formation of mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. researchgate.net Subsequently, MEHP is further hydrolyzed to phthalic acid (PA). researchgate.netnih.gov

The aromatic core of the molecule, phthalic acid, is then targeted for degradation. This often proceeds through the protocatechuic acid pathway. researchgate.netnih.gov The aromatic ring is hydroxylated and then cleaved, leading to the formation of intermediates that can enter central metabolic pathways, ultimately resulting in mineralization to carbon dioxide and water. researchgate.net Studies have shown that bioaugmentation of contaminated soils with specific bacterial strains can significantly enhance the dissipation rate of DEHP. researchgate.net For instance, a bacterial strain designated as J-1 was found to degrade DEHP by hydrolysis of the ester bond and hydroxylation of the aromatic ring. researchgate.net Similarly, a synthetic marine bacterial consortium demonstrated the ability to degrade DEHP, with different strains contributing to the breakdown of various intermediates like protocatechuic acid and MEHP. nih.gov

Table 1: Microbial Degradation of Di-(2-ethylhexyl) Phthalate (DEHP)

| Microorganism/System | Key Degradation Steps | Intermediates Formed | Reference |

|---|---|---|---|

| Strain J-1 | Hydrolysis of ester bond, hydroxylation of aromatic ring | Mono-(2-ethylhexyl) phthalate (MEHP), Phthalic acid (PA), 2-ethylhexanol, Protocatechuic acid | researchgate.net |

| Synthetic Marine Bacterial Consortium A02 | Utilization of DEHP and its intermediates by different strains | MEHP, Protocatechuic acid | nih.gov |

| Mangrove Rhizosphere Microbes | Hydrolysis, Benzoic acid pathway promotion | MEHP, Phthalic acid, Benzoic acid | nih.gov |

Environmental Persistence and Potential for Biotransformation

The environmental persistence of phenolic compounds is closely linked to their chemical structure. Generally, increased substitution on the phenolic ring leads to greater recalcitrance and toxicity. oup.com This suggests that 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, with its bulky tert-butyl groups and an ethylhexyl chain, is likely to exhibit significant persistence in the environment. Synthetic phenolic antioxidants (SPAs) as a class have been detected in various environmental matrices, including sediment and water, and some of their transformation products can be more toxic than the parent compounds. acs.org

Despite this inherent persistence, biotransformation is a possible fate for such compounds. Research on the structurally similar 2,6-di-tert-butylphenol (2,6-DTBP) has demonstrated that certain aerobic bacteria can degrade it. An Alcaligenes sp. strain, isolated from industrial wastewater, was capable of utilizing 2,6-DTBP as a sole carbon and energy source. nih.gov Under optimal conditions, this strain removed 62.4% of an initial 100 mg/L concentration of 2,6-DTBP over 11 days, with a calculated half-life of 9.38 days. nih.gov However, the degradation ability was significantly inhibited at concentrations above 200 mg/L. nih.gov This indicates that while biotransformation is possible, it is highly dependent on environmental conditions and the concentration of the contaminant.

The biotransformation of other alkylphenolic compounds has also been studied, revealing that degradation rates and pathways can be isomer-specific. researchgate.net This specificity has important implications for risk assessment, as different isomers may exhibit varying levels of toxicity and be degraded at different rates. researchgate.net

Table 2: Biotransformation of Related Substituted Phenols

| Compound | Microorganism | Key Findings | Half-life | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butylphenol (2,6-DTBP) | Alcaligenes sp. strain F-3-4 | Utilized as sole carbon source; 62.4% removal in 11 days. | 9.38 days | nih.gov |

| Nonylphenol (NP) isomers | Sphingomonadaceae bacterial strains | Isomer-specific degradation via ipso-substitution. | Not specified | researchgate.net |

Kinetic Modeling of Degradation Processes (e.g., UV/persulfate systems for related phenols)

Advanced Oxidation Processes (AOPs), such as UV/persulfate systems, are effective for degrading persistent organic pollutants like substituted phenols. researchgate.netresearchgate.net The degradation of 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) using a UV/persulfate (UV/PS) process has been evaluated, providing a model for the kinetic behavior of similar compounds. researchgate.net

In these systems, UV irradiation activates the persulfate (PDS or PS) anion to generate highly reactive sulfate (B86663) radicals (SO₄•⁻) and, to a lesser extent, hydroxyl radicals (HO•). researchgate.netnih.gov These radicals are powerful oxidizing agents that can break down complex organic molecules. The degradation of the target pollutant typically follows pseudo-first-order kinetics. researchgate.netnih.govmdpi.com

The degradation of other phenolic compounds in UV-activated persulfate systems also follows pseudo-first-order kinetics. nih.gov The efficiency of the process is influenced by the initial concentration of the pollutant, the persulfate dosage, and the pH of the solution. nih.gov

Table 3: Kinetic Data for Degradation of Related Phenols in AOPs

| Compound | System | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Di-tert-butylphenol (2,4-DTBP) | UV/Persulfate | Pseudo-first-order | Degradation promoted by increasing persulfate dosage; suppressed by high pH and natural organic matter. | researchgate.net |

| Phenol | UV/TiO₂ | First-order | Pore diameter of catalyst is a key factor; complete mineralization achievable. | mdpi.com |

| Diclofenac (related pollutant) | UV/Peroxymonosulfate | Pseudo-first-order | Degradation enhanced with increased PMS dosage and pH; involves both SO₄•⁻ and HO• radicals. | nih.gov |

Compound Names

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the analysis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, enabling its separation from complex matrices for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Detection and Degradation Product Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol. In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

This technique is particularly valuable for identifying degradation products that may form under various environmental or industrial conditions. For instance, oxidative processes can lead to the formation of quinone-type structures or cleavage of the alkyl side chains. GC-MS analysis allows for the separation of these byproducts from the parent compound, and their mass spectra can be used to deduce their structures. For structurally similar compounds like 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), GC-MS has been used to identify degradation products such as 2,6-di-tert-butylbenzoquinone (BBQ) and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ). The analysis of related phenolic compounds in various food and environmental samples has been successfully performed using GC-MS with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is the preferred method for the precise quantification of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, especially in samples where the compound may not be sufficiently volatile for GC or is thermally labile. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For phenolic compounds, reversed-phase HPLC is commonly employed, typically using a C18 column.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. Isocratic or gradient elution can be used to achieve optimal separation. Detection is frequently accomplished using an ultraviolet (UV) detector, as the phenolic ring exhibits strong absorbance in the UV region, typically around 280 nm. For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations. The concentration of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol in an unknown sample is then determined by comparing its peak area to the calibration curve. The method's accuracy and precision are validated through recovery studies and the calculation of relative standard deviations (RSDs).

Below is a table summarizing typical HPLC conditions for the analysis of related phenolic antioxidants:

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 - 20 µL |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the hydroxyl proton, and the various protons of the tert-butyl and 2-ethylhexyl groups.

¹³C NMR provides information about the different types of carbon atoms in the molecule. Distinct signals would be expected for the aromatic carbons, the carbons of the tert-butyl groups, and the carbons of the 2-ethylhexyl chain.

The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the complete assignment of the molecule's structure. For the related compound, 2,6-Di-tert-butyl-4-ethylphenol, specific chemical shifts in both ¹H and ¹³C NMR have been reported, which can serve as a reference for interpreting the spectrum of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol.

A representative table of expected ¹³C NMR chemical shifts for a similar compound, 2,6-Di-tert-butyl-4-ethylphenol, is shown below.

| Carbon Atom | Chemical Shift (ppm) |

| C-O (aromatic) | 151.69 |

| C-C (aromatic, substituted) | 135.78 |

| C-H (aromatic) | 124.28 |

| C-C(CH₃)₃ (quaternary) | 34.32 |

| C(CH₃)₃ | 30.41 |

| -CH₂- | 28.75 |

| -CH₃ | 15.86 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3650-3200 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H stretches: Sharp bands in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds in the tert-butyl and 2-ethylhexyl groups.

C=C stretches: Bands in the 1600-1450 cm⁻¹ region, corresponding to the aromatic ring.

C-O stretch: A band in the 1260-1000 cm⁻¹ region due to the stretching of the phenolic C-O bond.

The presence and position of these bands provide strong evidence for the chemical structure of the compound.

Mass Spectrometry (MS) and Tandem MS for Molecular Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information about a compound through its fragmentation pattern. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. The molecular ion peak confirms the molecular weight of the compound.

The fragmentation pattern can provide valuable structural information. For hindered phenols like 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, a common fragmentation pathway is the loss of a methyl group (CH₃) from a tert-butyl group, resulting in a stable ion. The fragmentation of the 2-ethylhexyl chain would also produce a series of characteristic fragment ions.

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In this technique, a specific ion (often the molecular ion) is selected, subjected to further fragmentation, and the resulting fragment ions are analyzed. This process helps to establish connectivity within the molecule and can be used to differentiate between isomers. The fragmentation patterns of related di-tert-butylphenols are well-documented and serve as a basis for interpreting the mass spectrum of the target compound.

X-ray Diffraction (XRD) for Solid-State Structure Analysis (for crystalline forms)

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the solid-state structure of crystalline materials. This method provides detailed information about the atomic and molecular arrangement within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions. For a compound like 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, which may exist in a crystalline solid form, XRD would be the definitive method for elucidating its three-dimensional structure.

The analysis involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in specific directions. The pattern of this diffraction is dependent on the arrangement of atoms in the crystal. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal can be generated. From this map, the precise positions of individual atoms can be determined, revealing the molecule's conformation and how the molecules are packed together in the crystal lattice.

While no specific X-ray diffraction data for the crystalline form of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is publicly available in the searched literature, studies on closely related phenolic compounds demonstrate the utility of this technique. For instance, XRD analysis has been performed on other 2,6-di-tert-butylphenol derivatives. These studies provide valuable insights into how the bulky tert-butyl groups and the nature of the substituent at the C4 position influence the crystal packing and intermolecular interactions, such as hydrogen bonding.

For example, the analysis of 2,6-di-tert-butylphenol at 110 K revealed that the phenolic hydroxyl group is coplanar with the benzene (B151609) ring. nih.gov Due to steric hindrance from the adjacent tert-butyl groups, this hydroxyl group does not participate in hydrogen bonding. nih.gov The shortest intermolecular O...O distance was found to be 3.1008 (11) Å. nih.gov Similarly, single-crystal X-ray studies on compounds like 2,6-di-tert-butyl-4-(methoxymethyl)phenol have provided detailed crystallographic data, including unit cell dimensions and space group information. researchgate.net

Should single crystals of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol be obtained, a similar XRD analysis would yield precise structural parameters. The expected data from such an analysis would be compiled into a crystallographic information file (CIF), which would include the parameters listed in the hypothetical data table below.

Hypothetical Crystallographic Data Table for 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol

| Parameter | Value |

|---|---|

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

This data would be invaluable for understanding the solid-state conformation of the molecule and its packing arrangement, which can influence its physical properties such as melting point and solubility.

Structure Activity Relationships Sar and Design Principles

Impact of tert-Butyl Group Stereochemistry and Electronic Effects

The two tert-butyl groups positioned at the 2 and 6 (ortho) positions of the phenol (B47542) ring are fundamental to the compound's antioxidant function. Their impact is twofold, involving both steric and electronic effects.

Steric Hindrance: The most significant contribution of the tert-butyl groups is steric hindrance. Their bulky nature physically shields the hydroxyl (-OH) group. nih.gov This steric protection reduces the reactivity of the phenol in undesirable side reactions while still allowing it to donate its hydrogen atom to neutralize free radicals. nih.gov Furthermore, once the hydrogen atom is donated, the resulting phenoxyl radical is also sterically hindered. This hindrance is crucial as it increases the stability of the radical, preventing it from participating in further chain-propagation reactions that would degrade the material it is designed to protect. nih.govmdpi.com The steric effect of the tert-butyl groups is noted to be substantial, having a significant influence on the reaction center O-H bond. nih.gov

Electronic Effects: The tert-butyl group also functions as an electron-donating group through the inductive effect. nih.govstackexchange.com This donation of electron density to the aromatic ring and the hydroxyl group has a stabilizing effect on the phenoxy radical formed during antioxidant activity. nih.gov The introduction of two tert-butyl groups at the ortho positions weakens the O-H bond. researchgate.net This weakening is attributed to an increase in ground-state energy due to steric strain, which is relieved upon the formation of the phenoxyl radical. A weaker O-H bond facilitates the hydrogen atom transfer to a free radical, which is the primary mechanism of action for phenolic antioxidants. researchgate.netunibo.it

Influence of the 2-Ethylhexyl Moiety on Molecular Properties and Performance

The long and branched alkyl chain of the 2-ethylhexyl group significantly enhances the compound's solubility and compatibility within various polymer matrices. nih.gov Many industrially important polymers, such as polyolefins, are non-polar. The hydrophobic nature of the 2-ethylhexyl group makes the antioxidant molecule less polar, improving its miscibility in these non-polar environments. nih.govtechniques-ingenieur.fr This enhanced compatibility is crucial for ensuring homogeneous distribution of the antioxidant throughout the polymer, which is necessary for effective and long-lasting protection against oxidative degradation. Good solubility prevents issues such as exudation or "blooming," where the additive migrates to the surface of the polymer. nih.gov

The length and branching of the alkyl chain in the para position can modulate the antioxidant's efficacy, and the effect is often dependent on the system in which it is used. nih.govchemrxiv.org Studies on related phenolic compounds have shown that elongating the alkyl chain can increase antioxidative activity up to a certain point, a phenomenon sometimes referred to as the "cut-off effect". nih.govnih.gov In bulk oils, for instance, some research indicates that antioxidant activity can decrease as the alkyl chain length increases. nih.gov Conversely, in oil-in-water emulsions, optimal activity is often observed with an intermediate alkyl chain length. nih.gov

Computational Chemistry and Molecular Modeling for SAR

Computational chemistry provides powerful tools for understanding and predicting the antioxidant activity of phenolic compounds, offering insights into their electronic properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of phenolic antioxidants. A key parameter calculated using DFT is the O-H Bond Dissociation Enthalpy (BDE). unibo.itpan.olsztyn.pl The BDE represents the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. A lower BDE value indicates that the hydrogen atom can be donated more easily to a free radical, which generally correlates with higher antioxidant activity. researchgate.netunibo.it

DFT calculations, such as those using the B3LYP functional, have proven reliable for predicting BDEs of 4-substituted 2,6-di-tert-butylphenols, with deviations from experimental values typically within 2-3 kcal/mol. pan.olsztyn.pl These calculations confirm that electron-donating groups at the para position generally lower the O-H BDE, enhancing antioxidant potential.

Table 1: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Selected 2,6-Di-tert-butylphenols

This table presents theoretical BDE values for various 4-substituted 2,6-di-tert-butylphenols, illustrating the electronic influence of the para-substituent on the O-H bond strength. Data is derived from computational studies. pan.olsztyn.pl A lower BDE generally suggests a higher potential for radical scavenging.

| Compound | 4-Substituent (R) | Calculated BDE (kcal/mol) |

| 2,6-Di-tert-butyl-4-methoxyphenol | -OCH₃ | 78.4 |

| 2,6-Di-tert-butyl-4-methylphenol | -CH₃ | 80.3 |

| 2,6-Di-tert-butylphenol (B90309) | -H | 81.3 |

| 2,6-Di-tert-butyl-4-vinylphenol | -CH=CH₂ | 80.2 |

| 2,6-Di-tert-butyl-4-cyanophenol | -CN | 84.8 |

| 2,6-Di-tert-butyl-4-formylphenol | -CHO | 84.9 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological or chemical activity. nih.govnih.gov In the context of antioxidants, QSAR models are developed to predict their radical scavenging capability based on a set of calculated molecular descriptors. researchgate.net

These descriptors can be electronic (such as BDE and ionization potential calculated via DFT), steric, hydrophobic, or topological. nih.govresearchgate.net By establishing a statistically significant relationship between these descriptors and the experimentally determined antioxidant activity for a series of known phenolic compounds, a predictive model can be built. nih.govresearchgate.net This QSAR model can then be used to estimate the reactivity of new, untested compounds like 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol or to guide the rational design of novel antioxidants with enhanced efficacy. nih.gov

Rational Design Strategies for Optimized Phenolic Antioxidants

The rational design of phenolic antioxidants, such as 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, is a systematic process aimed at optimizing molecular structure to enhance radical-scavenging capabilities and ensure stability in the target application medium. This process is fundamentally guided by Structure-Activity Relationships (SAR), which correlate specific structural features with antioxidant efficacy. The primary mechanism for sterically hindered phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical, which neutralizes the radical and terminates oxidative chain reactions. The goal of rational design is to create a molecule that performs this function with high efficiency and produces a stable, unreactive antioxidant radical.

The key principles in the design of these molecules revolve around three main structural features: the degree of steric hindrance around the hydroxyl group, the electronic effects of substituents on the aromatic ring, and the nature of the substituent at the para-position.

Steric Hindrance at Ortho-Positions

A critical design strategy for enhancing the effectiveness of phenolic antioxidants is the introduction of bulky alkyl groups at the positions ortho to the hydroxyl group (positions 2 and 6 on the benzene (B151609) ring). In the case of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, these positions are occupied by tert-butyl groups. This "steric hindrance" serves several crucial functions:

Stabilization of the Phenoxyl Radical : After the phenol donates its hydrogen atom, it becomes a phenoxyl radical. The bulky ortho-substituents sterically shield the radical oxygen atom, preventing it from participating in undesirable side reactions that could propagate oxidation. vinatiorganics.com This stability is paramount for a chain-breaking antioxidant.

Increased Selectivity : The steric crowding around the hydroxyl group makes it less accessible to larger molecules but allows it to effectively interact with small, highly reactive free radicals. vinatiorganics.com

The presence of sterically demanding groups, such as tertiary butyl groups, beside the phenolic hydroxyl group is a defining feature of hindered phenols. researchgate.net

Electronic Effects of Ring Substituents

The rate at which a phenolic antioxidant can donate its hydrogen atom is directly related to the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen abstraction by a free radical, leading to a higher rate of antioxidant activity. The electronic properties of the substituents on the aromatic ring play a significant role in modulating this BDE. nih.govresearchgate.net

Electron-Donating Groups (EDGs) : Substituents that donate electron density to the aromatic ring increase the electron density on the phenolic oxygen. This, in turn, weakens the O-H bond, lowers its BDE, and enhances the antioxidant's ability to scavenge radicals. nih.govnih.govresearchgate.net Alkyl groups, such as the tert-butyl and 2-ethylhexyl groups, are electron-donating through an inductive effect. researchgate.netnih.gov

Electron-Withdrawing Groups (EWGs) : Conversely, electron-withdrawing groups tend to decrease electron density on the ring, strengthen the O-H bond, increase the BDE, and thus reduce antioxidant activity. nih.govnih.govresearchgate.net

The cumulative effect of multiple EDGs, as seen in 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol (two ortho tert-butyl groups and one para-alkyl group), is a significantly enhanced antioxidant capacity compared to unsubstituted phenol. The effect of substituent position on the antioxidant activities of hindered phenols generally follows the order: para > ortho > meta. researchgate.net

Influence of the Para-Substituent

The substituent at the 4-position (para) of the phenol ring is a key target for modification to fine-tune the antioxidant's physical properties and further modulate its activity. While ortho-substituents provide steric shielding, the para-substituent can be tailored for specific applications. researchgate.net

Solubility and Compatibility : For 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol, the long, branched 2-ethylhexyl group is a lipophilic (oil-loving) chain. This feature is a deliberate design choice to impart high solubility in non-polar media such as lubricating oils, fuels, and polymers. This ensures the antioxidant is well-dispersated and available to protect the bulk material from oxidation.

Electronic Contribution : The para-alkyl group also contributes an electron-donating effect, which helps to lower the O-H BDE and stabilize the resulting phenoxyl radical through hyperconjugation. researchgate.net

Radical Stability : The para-substituent influences the stability of the phenoxyl radical formed after hydrogen donation. An activating group in this position can help delocalize the unpaired electron, further stabilizing the radical and preventing it from initiating new oxidation chains. researchgate.net

The rational design process involves balancing these electronic and steric factors to achieve optimal performance. Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the antioxidant activity of new compounds based on calculated molecular descriptors. nih.govresearchgate.netmdpi.com These models help to streamline the design process by identifying promising candidates for synthesis and testing.

Data Tables

Table 1: Influence of Substitution on Phenolic Antioxidant Properties

This table illustrates how the substitution pattern on the phenol ring affects key parameters related to antioxidant activity. A lower Bond Dissociation Enthalpy (BDE) generally correlates with higher radical scavenging activity.

| Compound Name | Structure | Ortho-Substituents | Para-Substituent | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Key Design Feature |

| Phenol | C₆H₅OH | None | None | ~87.4 | Baseline structure |

| p-Cresol | CH₃C₆H₄OH | None | Methyl (-CH₃) | ~86.5 | Electron-donating para-group |

| 2,6-Di-tert-butylphenol | (C₄H₉)₂C₆H₃OH | Two tert-butyl | None | ~81.2 | Steric hindrance at ortho-positions |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | (C₄H₉)₂CH₃C₆H₂OH | Two tert-butyl | Methyl (-CH₃) | ~81.0 | Steric hindrance and electron-donating para-group |

| 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol | (C₄H₉)₂(C₈H₁₇)C₆H₂OH | Two tert-butyl | 2-ethylhexyl (-C₈H₁₇) | ~81.0 | Steric hindrance and lipophilic para-group for solubility |

Note: BDE values are approximate and can vary based on the computational method used.

Table 2: Key Molecular Descriptors in Antioxidant Design

Computational chemistry provides several descriptors used to predict antioxidant potential, guiding the rational design of new molecules. nih.gov

| Descriptor | Abbreviation | Significance in Antioxidant Mechanism | Desired Value for High Activity |

| Bond Dissociation Enthalpy | BDE | Represents the energy required to break the O-H bond. Governs the Hydrogen Atom Transfer (HAT) mechanism. | Low |

| Ionization Potential | IP | Relates to the ease of removing an electron from the molecule. Important for the Single Electron Transfer (SET) mechanism. | Low |

| Proton Affinity | PA | Describes the ability of the phenoxide anion to accept a proton. Relevant to the Sequential Proton Loss Electron Transfer (SPLET) mechanism. | High |

| Electron Transfer Enthalpy | ETE | Represents the enthalpy change for the transfer of an electron from the phenoxide anion. The second step in the SPLET mechanism. | Low |

Synthesis and Research of Derivatives and Analogues of 2,6 Di Tert Butyl 4 2 Ethylhexyl Phenol

Design and Synthesis of Novel Phenolic Structures Incorporating the 2-Ethylhexyl Moiety

The design of new phenolic antioxidants often involves incorporating specific structural features to enhance their properties. The 2-ethylhexyl group is a key component in this regard, as it improves the solubility of the antioxidant in nonpolar materials like plastics and rubbers.

One approach to creating novel phenolic structures is through the functionalization of the phenol (B47542) molecule. This can be achieved by introducing additional reactive groups that allow for further chemical modifications. For example, researchers have synthesized 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol as an intermediate for creating multifunctional antioxidants. researchgate.net This intermediate can then be reacted with other molecules to produce more complex structures with tailored properties.

Another strategy involves the creation of hybrid molecules that combine the antioxidant properties of hindered phenols with other functionalities. For instance, a novel polymer additive was developed by incorporating both hindered phenol and benzophenone (B1666685) structures into a single molecule. nih.gov This hybrid compound exhibits both antioxidant and UV-absorbing properties, providing comprehensive protection to polymers against both thermal and photo-oxidative degradation. nih.gov

The synthesis of these novel structures often employs established chemical reactions. For example, the reaction of 2,6-di-tert-butylphenol (B90309) with allyl alcohol can be used to introduce a hydroxypropyl group to the phenol ring. researchgate.netsibran.ru This reaction can be carried out under various conditions, including atmospheric and elevated pressures, to yield the desired product. researchgate.net

Comparative Studies with Related Hindered Phenols (e.g., 2,6-Di-tert-butyl-4-methylphenol, 2,6-Di-tert-butyl-4-ethylphenol)

To evaluate the effectiveness of newly synthesized antioxidants, their performance is often compared to that of well-established hindered phenols such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,6-di-tert-butyl-4-ethylphenol. These comparative studies provide valuable insights into the structure-activity relationships of these compounds.

BHT is a widely used antioxidant known for its ability to prevent free radical-mediated oxidation in various materials, including foods, fuels, and oils. wikipedia.org Its antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to reactive free radicals, thereby neutralizing them. wikipedia.org

Studies have shown that the antioxidant activity of hindered phenols can be influenced by the nature of the substituent at the para position of the phenol ring. For example, the antioxidant activity of 2,6-di-tert-butylphenols with phosphonate (B1237965) groups has been evaluated using cyclic voltammetry. researchgate.net These studies help to quantify the radical-scavenging ability of different phenolic compounds.

In addition to antioxidant activity, other properties such as thermal stability and compatibility with the host material are also important considerations. The 2-ethylhexyl group in 2,6-di-tert-butyl-4-(2-ethylhexyl)phenol is known to enhance its solubility and compatibility with polymeric materials, which can lead to improved performance compared to BHT in certain applications.

| Compound Name | Structure | Key Features |